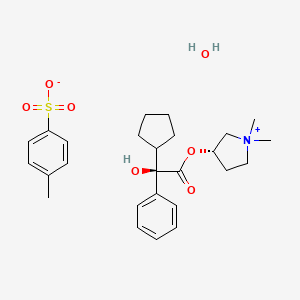

Glycopyrronium Tosylate

Description

Properties

CAS No. |

1883451-12-4 |

|---|---|

Molecular Formula |

C26H37NO7S |

Molecular Weight |

507.6 g/mol |

IUPAC Name |

[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate |

InChI |

InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1/t17-,19-;;/m0../s1 |

InChI Key |

UOWOLENSDISMPG-FFUVTKDNSA-M |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.O |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Glycopyrronium Tosylate

Advanced Synthetic Pathways and Preparative Approaches

The synthesis of glycopyrronium (B1196793) tosylate can be achieved through several advanced methodologies, often designed to be efficient, environmentally friendly, and scalable for industrial production. One common and effective approach involves a salt metathesis reaction. In this method, glycopyrronium bromide, a commercially available starting material, is reacted with a tosylate salt. google.comgoogle.com The selection of the tosylate salt can vary, with silver tosylate being used in some procedures. The reaction with silver tosylate in water leads to the precipitation of silver bromide, while the desired glycopyrronium tosylate remains in solution, from which it can then be isolated. newdrugapprovals.org Another variation of this method employs sodium tosylate in an aqueous medium. google.com This process is considered eco-friendly as it avoids the use of hazardous organic solvents. google.com

An alternative pathway involves the reaction of glycopyrrolate (B1671915) acetate (B1210297) with p-toluenesulfonic acid in a suitable solvent like isopropanol. newdrugapprovals.org This method provides a direct route to the tosylate salt without the need for a halide precursor. newdrugapprovals.org

More advanced preparative approaches focus on process efficiency and purity. An in-situ process has been developed where sodium tosylate is first prepared by reacting p-toluenesulfonic acid monohydrate with sodium methoxide (B1231860) in a non-polar solvent such as toluene (B28343). google.com Following this, glycopyrronium bromide and water are added directly to the same reaction vessel to produce this compound, streamlining the manufacturing process. google.com Furthermore, to overcome challenges with by-product formation in traditional syntheses, a biphasic system employing a phase transfer catalyst has been disclosed. ingentaconnect.com This method involves reacting an aqueous solution of tosylic acid or its salt with a non-aqueous solution of a glycopyrrolate halogen salt in the presence of the catalyst, which facilitates the reaction between the two phases and improves efficiency. ingentaconnect.com

The reaction conditions for these syntheses are typically mild. For instance, the methylation of glycopyrrolate base to form the quaternary ammonium (B1175870) ion can be conducted at temperatures ranging from 20°C to 26°C. nih.gov Purification of the final product is often achieved through recrystallization, for example from water, which can yield the this compound monohydrate. nih.gov

Isomeric Forms and Stereochemical Considerations

This compound possesses two chiral centers, one on the pyrrolidinium (B1226570) ring (at the C3 position) and the other in the cyclopentylmandelic acid moiety (at the C2' position). This results in the existence of four possible stereoisomers, which are grouped into two pairs of diastereomers: the threo and erythro forms. nih.govgoogle.com

Synthesis and Characterization of Racemic Mixtures

Most synthetic routes for this compound, particularly those starting from racemic precursors, yield a mixture of stereoisomers. google.com The commercially available form of the precursor, glycopyrronium bromide, is typically a racemic mixture of the (R,S) and (S,R) enantiomers, which constitute the threo diastereomer. google.com When this compound is synthesized from this mixture, it results in what is referred to as threo-glycopyrronium tosylate, a racemic mixture of (R)-3-((S)-2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium 4-methylbenzenesulfonate (B104242) and (S)-3-((R)-2-cyclopentyl-2-hydroxy-2-phenylacetoxy)-1,1-dimethylpyrrolidinium 4-methylbenzenesulfonate. nih.gov Similarly, the erythro form is a racemic mixture of the (R,R) and (S,S) enantiomers. nih.gov The synthesis can produce a mixture containing both threo and erythro pairs, which may require further purification to isolate the desired diastereomer. nih.gov

Enantiomeric Synthesis and Separation Methodologies

The separation of the stereoisomers of glycopyrronium is a key challenge. While the separation of diastereomeric racemates can sometimes be achieved by crystallization, the separation of enantiomers requires chiral-specific techniques. google.com High-performance liquid chromatography (HPLC) using a chiral stationary phase, such as one based on β-cyclodextrin, has been proposed for the analytical determination of glycopyrronium bromide diastereomers. ingentaconnect.com

For preparative separation, capillary electrophoresis (CE) has emerged as a powerful technique. A chiral CE method using sulfated-β-cyclodextrin as a chiral selector has been developed for the enantioseparation of glycopyrrolate. nih.gov This method was successful in separating the four stereoisomers. nih.govmdpi.com Another validated CZE (Capillary Zone Electrophoresis) method utilized a phosphate (B84403) buffer with S-β-CD as the chiral selector to successfully separate the (R,S)-enantiomer from the (S,R)-enantiomer and the (R,R) and (S,S) diastereomers. mdpi.com These electromigration techniques are crucial for obtaining enantiomerically pure compounds for pharmacological evaluation. nih.gov

Stereoselectivity and Eudismic Analysis in Compound Development

The pharmacological activity of glycopyrronium stereoisomers is not uniform; they exhibit different affinities for muscarinic receptors. cuni.cz Research on soft glycopyrrolate analogues has shown that the (2R) isomers are significantly more active than the (2S) isomers. researchgate.net This difference in activity between stereoisomers is a central concept in eudismic analysis, which studies the relationship between enantiomeric pairs and their biological activity. The ratio of potencies between the more active enantiomer (the eutomer) and the less active one (the distomer) is known as the eudismic ratio. For glycopyrrolate, the (R,S)-enantiomer is considered the eutomer. mdpi.com

The distinct pharmacological profiles of the individual stereoisomers highlight the importance of stereoselective synthesis and separation. cuni.cz While all isomers may show some receptor affinity, developing a single, highly active enantiomer can lead to a more targeted therapeutic effect with potentially fewer side effects. google.com The fact that the individual stereoisomers of glycopyrronium bromide show different affinities for M1-M4 muscarinic receptor subtypes underscores the need for stereochemically pure compounds in drug development. cuni.cz

Solid-State Chemistry and Polymorphism Research

The solid-state properties of an active pharmaceutical ingredient are critical for its stability, manufacturability, and bioavailability. This compound can exist in different solid forms, including crystalline polymorphs and an amorphous state. google.com

Identification and Characterization of Crystalline Forms

Research has identified several crystalline forms of glycopyrrolate tosylate, most notably Form C and Form D, as well as an amorphous form. google.com These forms can be distinguished by their unique physicochemical properties, which are determined using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). google.com

Form C is an anhydrous crystalline form. It can be prepared by dissolving glycopyrrolate tosylate in acetone (B3395972) at elevated temperatures, followed by slow cooling to precipitate the crystals. newdrugapprovals.org Another method involves heating Form D to a temperature range of 143-149°C under a nitrogen purge. newdrugapprovals.org

Form D is a crystalline monohydrate. google.com It can be prepared by dissolving this compound in a mixture of acetonitrile (B52724) and water and allowing the solvent to evaporate, followed by treatment with toluene to induce precipitation. newdrugapprovals.org The presence of one mole of water per mole of this compound is a key characteristic of this form. patsnap.com

An amorphous form of glycopyrrolate tosylate can be prepared by melting the crystalline material and then cooling it repeatedly. google.com TGA analysis of the amorphous form shows a weight loss of 2.2% between 25°C and 250°C, and it exhibits a glass transition temperature (Tg) at 11.6°C. google.comnewdrugapprovals.org

The characterization data for these forms are summarized in the tables below.

Table 1: XRPD Characterization of this compound Crystalline Forms

| Form | Characteristic XRPD Peaks (°2θ) google.comgoogle.com |

|---|---|

| Form C | 5.6, 13.1, 14.5, 17.2, 18.2, 19.9, 20.2, 21.4, 21.6, 22.7, 28.9 |

| Form D | 6.9, 10.3, 12.6, 13.7, 14.9, 15.3, 15.7, 16.4, 17.7, 18.2, 20.6 |

Note: The variability in XRPD data is typically considered to be ±0.2° 2θ. google.com

Table 2: Thermal Analysis of this compound Solid Forms| Form | Technique | Key Findings google.comnewdrugapprovals.orgpatsnap.com |

|---|---|---|

| Form C | DSC | Shows a DSC thermogram distinct from Form D. |

| TGA | Shows a TGA trace corresponding to an anhydrous form. | |

| Form D | DSC | Exhibits a single endotherm with a peak maximum at 79°C. |

| TGA | Shows a weight loss of approximately 3.5% between 25°C and 80°C, corresponding to one mole of water. | |

| Amorphous | DSC | Onset of glass transition temperature (Tg) measured at 11.6°C. |

Amorphous Forms and Solid Dispersions

Amorphous this compound has been a subject of study to understand its physical properties. newdrugapprovals.org An amorphous form was produced by repeatedly melting and cooling glycopyrrolate tosylate until it appeared as a glass under microscopy. newdrugapprovals.org X-ray powder diffraction (XRPD) analysis confirmed the amorphous nature of this "glassy" sample. newdrugapprovals.org

Thermal Analysis of Amorphous this compound

Thermogravimetric analysis (TGA) of the amorphous form showed a 2.2% weight loss between 25°C and 250°C. newdrugapprovals.org Differential scanning calorimetry (DSC) determined the onset of the glass transition temperature (Tg) to be 11.6°C. newdrugapprovals.org A modulated DSC thermogram further detailed the thermal behavior of the amorphous material. google.com

To improve properties such as the glass transition temperature and reduce deliquescence, solid dispersions of glycopyrrolate tosylate have been developed. google.com These dispersions are created by methods like lyophilization, which involves combining a solution of glycopyrrolate tosylate with a solution of an excipient in a common solvent. google.com

Solid Dispersions of this compound

Several excipients have been used to create solid dispersions with glycopyrrolate tosylate, and these dispersions are characterized by a single glass transition temperature, confirming their homogeneity. googleapis.com

| Excipient | Ratio (Excipient:Glycopyrrolate Tosylate) | Glass Transition Temperature (Tg) | Reference |

| HPMCAS | 1:1 | ~42°C | googleapis.com |

| Sucrose | 9:1 | ~62°C | googleapis.com |

| Kollicoat® IR | 1:1 | - | google.com |

| Soluplus® | 1:1 | - | google.com |

| PVP K29/32 | 1:1 | - | google.com |

| Kollidon® VA 64 | 1:1 | - | google.com |

The formation of a solid dispersion is verified by techniques like infrared spectroscopy, where peak shifts compared to the individual components indicate the creation of a new material, and by the presence of a single glass transition temperature in DSC analysis. googleapis.com For instance, the 1:1 solid dispersion of HPMCAS and glycopyrrolate tosylate is characterized by an infrared peak at approximately 1228 cm⁻¹ and a Tg of about 42°C. googleapis.com

Hydrates and Solvates

This compound can exist in various solid forms, including hydrates and solvates. google.comgoogle.com A solvate is a crystalline solid that incorporates solvent molecules into its crystal lattice. google.com When the solvent is water, the solvate is termed a hydrate (B1144303). google.com These can be stoichiometric or non-stoichiometric. google.com

A significant hydrate form is this compound monohydrate. google.comfda.gov This form has the chemical formula C₂₆H₃₇NO₇S and a molecular weight of 507.6 g/mol . fda.gov The monohydrate has been identified as Form D. google.comgoogle.com An ORTEP drawing of Form D glycopyrrolate tosylate monohydrate confirms its structure. google.comgoogle.com

Crystallographic Data for Form D Glycopyrrolate Tosylate Monohydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | google.com |

| Space Group | P2₁/n | google.com |

Dehydration of the monohydrate (Form D) leads to the formation of dehydrated Form D. google.comnewdrugapprovals.org This was demonstrated by storing a mixture of glycopyrrolate tosylate solids over P₂O₅ at ambient temperature for 18 days, resulting in dehydrated Form D as confirmed by XRPD analysis. newdrugapprovals.org The overlay of XRPD patterns for Form D and dehydrated Form D shows the structural changes upon dehydration. google.comgoogle.com

Co-crystal Engineering and Characterization

Co-crystals are multi-component crystalline solids where an active pharmaceutical ingredient (API) and a co-former are held together in the same crystal lattice by non-ionic interactions. google.comnih.gov The engineering of co-crystals can improve the physicochemical properties of an API, such as solubility, dissolution rate, and stability. google.comnih.gov

While specific co-crystals of this compound are not detailed in the provided search results, the concept of co-crystal formation is well-established for the glycopyrronium cation. google.comgoogle.compatsnap.com For example, co-crystals of glycopyrronium bromide with lactose (B1674315) have been developed. google.com This indicates the potential for this compound to also form co-crystals with suitable co-formers. google.comgoogle.compatsnap.com The formation of co-crystals can be a valuable strategy to enhance the properties of this compound. google.compatsnap.com

Molecular Mechanisms and Receptor Pharmacology

Competitive Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Glycopyrronium (B1196793) acts as a competitive antagonist at muscarinic acetylcholine receptors. ncats.ioacademicmed.orgresearchgate.netadooq.com This means it binds to the same sites on these receptors as the neurotransmitter acetylcholine (ACh) but does not activate them. ncats.ionih.gov By occupying these receptors, glycopyrronium prevents ACh from binding and initiating its normal physiological response. ncats.ionih.govpatsnap.comdrugs.com This inhibitory action is reversible and forms the basis of its therapeutic applications. drugcentral.org The antagonism of muscarinic receptors leads to a reduction in the volume and free acidity of gastric secretions, as well as control over excessive pharyngeal, tracheal, and bronchial secretions. ncats.io In the context of hyperhidrosis, glycopyrronium's blockade of acetylcholine's action on sweat glands leads to a reduction in sweat production. patsnap.comdrugs.comconsensus.appfda.govskintherapyletter.comnih.gov

The chemical structure of glycopyrronium, specifically its quaternary ammonium (B1175870) group, imparts a high polarity to the molecule. ncats.ioacademicmed.org This structural feature limits its ability to cross lipid membranes, such as the blood-brain barrier, which differentiates it from non-polar tertiary amines like atropine (B194438) and scopolamine. ncats.ioacademicmed.org

Subtype Selectivity and Affinity Profiling

Glycopyrronium demonstrates a notable profile of selectivity and affinity for the different subtypes of muscarinic receptors (M1-M5).

Investigations at M1, M2, M3, M4, and M5 Receptor Subtypes

Research indicates that glycopyrronium binds to all five muscarinic receptor subtypes. researchgate.netnih.govdrugcentral.org However, it exhibits a higher affinity for certain subtypes over others. Studies have shown that glycopyrronium has the highest affinity for the M1 and M3 receptor subtypes. researchgate.netdrugbank.comdovepress.com This is followed by its affinity for M2, M4, and M5 receptors. drugbank.comnih.gov Specifically, competitive binding assays have revealed pKi values of 9.81 for M1, 9.05 for M2, 9.59 for M3, 9.05 for M4, and 8.96 for M5 receptors. fda.gov Another study reported pKi values of 9.60 for M1 and 9.59 for M3. researchgate.net

This selectivity is clinically relevant. For instance, in the airways, while M1 to M4 receptors are present, the M3 receptor is predominantly responsible for bronchoconstriction and airway secretions. drugbank.comnih.gov The M1 receptor also plays a partial role in salivary and gastric acid secretions. drugbank.comnih.gov The higher affinity for M1 and M3 receptors, therefore, underlies its effects in these areas. dovepress.comnih.govtga.gov.au Some studies have quantified this selectivity, noting a 4- to 5-fold higher preference for M1 and M3 receptors compared to the M2 receptor. dovepress.comtga.gov.au

| Receptor Subtype | pKi Value (Study 1) fda.gov | pKi Value (Study 2) researchgate.net |

| M1 | 9.81 | 9.60 |

| M2 | 9.05 | - |

| M3 | 9.59 | 9.59 |

| M4 | 9.05 | - |

| M5 | 8.96 | - |

Comparative Receptor Binding Studies with Other Anticholinergics

When compared to other anticholinergic agents, glycopyrronium displays a distinct binding profile. For example, while aclidinium (B1254267) shows a higher affinity for all muscarinic receptor subtypes than glycopyrronium and ipratropium (B1672105), glycopyrronium is unique in demonstrating a higher relative affinity for M3 receptors over M2 receptors. researchgate.netdovepress.com Tiotropium (B1237716), another long-acting muscarinic antagonist (LAMA), has a higher binding affinity for M2 and M3 receptors than glycopyrronium. researchgate.net

In terms of selectivity for M3 over M2 receptors, glycopyrronium exhibits greater selectivity than tiotropium. nih.gov Both glycopyrronium and tiotropium, however, show a preference for M3 receptors over M2 receptors. nih.gov Studies using rat lung tissue found that the in vitro binding affinity of tiotropium for muscarinic receptors was 10-11 times higher than that of ipratropium and glycopyrrolate (B1671915). researchgate.net

Receptor Binding Kinetics and Dissociation Dynamics

The duration of action of glycopyrronium is influenced by its receptor binding kinetics, particularly its rate of dissociation from muscarinic receptors. Kinetic studies have revealed that glycopyrronium dissociates more slowly from M1 and M3 receptors compared to M2 receptors. dovepress.comnih.gov This kinetic selectivity contributes to its prolonged therapeutic effect. nih.govdovepress.com

Specifically, the dissociation half-life of glycopyrronium has been measured at 13.9 minutes for M1 and 11.4 minutes for M3 receptors, in contrast to a much shorter 1.07 minutes for the M2 receptor. dovepress.com This rapid dissociation from M2 receptors is considered advantageous as it may minimize potential cardiac side effects associated with M2 blockade. nih.gov

When compared with other anticholinergics, glycopyrronium dissociates from recombinant M3 receptors faster than aclidinium and tiotropium, but more slowly than ipratropium. acs.org However, all four of these compounds dissociate more rapidly from M2 receptors than from M3 receptors. dovepress.comacs.org In human airway smooth muscle, glycopyrrolate was found to dissociate slowly from muscarinic receptors, which is believed to be the mechanism behind its long duration of action. nih.gov

| Anticholinergic | Dissociation from M3 Receptor | Dissociation from M2 Receptor |

| Glycopyrronium | Slower than ipratropium, faster than aclidinium and tiotropium acs.org | Faster than from M3 receptor dovepress.comnih.gov |

| Aclidinium | Slower than glycopyrronium acs.org | Faster than from M3 receptor dovepress.comacs.org |

| Tiotropium | Slower than glycopyrronium acs.org | Faster than from M3 receptor dovepress.comacs.org |

| Ipratropium | Faster than glycopyrronium acs.org | Faster than from M3 receptor dovepress.comacs.org |

Structure-Activity Relationship (SAR) Studies and Molecular Design

The chemical structure of glycopyrronium is fundamental to its pharmacological activity. As a quaternary ammonium compound, its structure is characterized by a permanently charged nitrogen atom, which influences its absorption and distribution. ncats.ioacademicmed.org

Elucidation of Key Structural Determinants for Receptor Interaction

Glycopyrronium tosylate possesses two asymmetric centers, meaning it can exist as four different stereoisomers. fda.govservice.gov.uk This stereochemistry can be a critical factor in its biological activity, as different enantiomers can interact differently with chiral biological molecules like receptors. cuni.cz The highly polar quaternary ammonium group is a key structural determinant that limits its passage across lipid membranes like the blood-brain barrier. ncats.io The molecule also contains a cyclopentyl and a phenyl group attached to a hydroxylated acetyl group, which are important for its interaction with the muscarinic receptor binding pocket. ncats.ionih.gov The tosylate salt form of glycopyrronium has been shown to have an equivalent binding affinity for the M3 muscarinic receptor in vitro when compared to the bromide salt. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become invaluable tools for understanding the interactions between ligands like glycopyrronium and their target receptors at an atomic level. These techniques provide insights into the binding modes, affinities, and the dynamic nature of these interactions, which can guide the design of new and improved derivatives.

Glycopyrronium acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), with a particularly high affinity for the M1 and M3 subtypes. researchgate.nettga.gov.au Molecular dynamics simulations have been employed to study the binding of anticholinergic drugs, including the structurally similar tiotropium, to the M3 muscarinic receptor. nih.govnih.gov These simulations have revealed a potential binding pathway where the ligand first interacts with a metastable allosteric site in the extracellular vestibule before settling into the primary orthosteric binding pocket. nih.gov

Interestingly, while tiotropium was observed to bind to this secondary site, similar behavior was not noted for glycopyrrolate in the same study. nih.gov This suggests differences in the binding kinetics and pathways between these two anticholinergic agents, which could contribute to their distinct pharmacological profiles.

MD simulations can also elucidate the structural basis for receptor subtype selectivity. For instance, simulations have shown that the extracellular loop 2 (ECL2) of the M2 receptor is more mobile than that of the M3 receptor when tiotropium is bound. nih.gov This difference in flexibility could be exploited in the rational design of M3-selective glycopyrronium derivatives.

Accelerated molecular dynamics (aMD) simulations, a technique that enhances the sampling of conformational space, have been used to study the binding of various ligands to the M3 receptor. core.ac.uk These studies have successfully captured the binding of antagonists to the extracellular vestibule and agonists to the orthosteric site, further validating the presence of these distinct binding locations and providing a more detailed picture of the ligand recognition process. core.ac.uk

Quantum chemical (QC) calculations offer a powerful approach to investigate the electronic structure and reactivity of molecules, providing deep mechanistic insights that are often inaccessible through classical molecular mechanics or experimental methods alone. mdpi.comaps.org While specific QC studies on this compound are not extensively reported in the literature, the application of these methods to biological systems holds significant promise for understanding its mechanism of action.

Quantum mechanics can be used to accurately calculate molecular properties such as:

Electron Distribution and Electrostatic Potential: These properties are fundamental to understanding how glycopyrronium interacts with the amino acid residues in the binding pocket of the muscarinic receptor. The positive charge on the quaternary nitrogen is a key feature, and QC can precisely map the electrostatic potential around the entire molecule, identifying regions that are favorable for electrostatic and hydrogen bonding interactions.

Reaction Energetics: QC methods can be used to calculate the energy barriers for chemical reactions, such as the hydrolysis of "soft" glycopyrronium derivatives. lew.roingentaconnect.com This information is crucial for designing compounds with the desired rate of metabolic inactivation.

Vibrational Frequencies: The vibrational modes of a molecule, which can be calculated using QC, are related to its infrared spectrum and can provide a signature for its structure and bonding. In some theories of receptor activation, the vibrational modes of a ligand may play a role in the signaling process. nih.gov

The principles of quantum mechanics are increasingly being applied to understand complex biological phenomena, from the efficiency of photosynthesis to the mechanism of enzyme catalysis. nih.govscitechdaily.com For a molecule like glycopyrronium, QC calculations could be used to refine the force fields used in classical MD simulations, leading to more accurate predictions of binding affinities and dynamics. Furthermore, by studying the electronic changes that occur upon binding, QC could help to unravel the precise mechanism by which glycopyrronium binding leads to the allosteric changes in the receptor that result in the blockade of signal transduction. The application of such advanced computational techniques represents a frontier in the rational design of new glycopyrronium derivatives with enhanced therapeutic properties.

Table 2: Potential Applications of Quantum Chemistry in this compound Research

| Application | Mechanistic Insight |

| Calculation of electrostatic potential | Understanding the key electrostatic interactions with muscarinic receptor residues. |

| Modeling reaction pathways | Determining the energy barriers for the hydrolysis of "soft" derivatives to predict metabolic stability. lew.roingentaconnect.com |

| Refining force fields for MD simulations | Improving the accuracy of classical simulations of ligand-receptor binding and dynamics. |

| Analysis of electronic structure changes upon binding | Elucidating the mechanism of receptor antagonism at a sub-atomic level. |

Preclinical Pharmacokinetics and Biotransformation Research

In Vitro and In Vivo Absorption Studies in Animal Models and Isolated Tissues

Preclinical investigations into the absorption of glycopyrronium (B1196793) have utilized a range of in vitro and in vivo models to characterize its movement across biological membranes.

Permeation Across Biological Barriers (e.g., Human Skin Models)

In vitro studies using human skin have been crucial in understanding the dermal penetration of glycopyrronium tosylate. Research employing flow-through diffusion cells with human skin from various anatomical locations demonstrated significant differences in permeation. nih.gov When a 2.4% this compound solution was applied, delivery through palmar (hand) and plantar (foot) skin was found to be up to 40 times lower than through axillary (underarm) or abdominal skin. nih.gov This highlights the substantial influence of skin thickness and regional characteristics on absorption. nih.gov

Further in vivo dermal absorption studies in preclinical species support the finding of low systemic uptake. In rats and rabbits, the apparent bioavailability of glycopyrrolate (B1671915) administered dermally was exceptionally low, at 0.22% and 0.03%, respectively. fda.gov

Oral absorption has also been shown to be poor in animal models. Studies in rats indicated that after oral administration, only a small fraction of the dose was found in the stomach (1.9%) and small intestine (6.4%) three hours after dosing, suggesting limited and variable gastrointestinal absorption. researchgate.net

Influence of Formulation Variables on Absorption Kinetics

Formulation and application conditions profoundly affect the absorption kinetics of topically applied this compound. Research on human skin models has identified occlusion and exposure time as critical variables. nih.gov

Occlusion, achieved by covering the application site with materials like parafilm or saran (B1199687) wrap, was shown to increase the delivery of this compound by as much as 10-fold. nih.gov This enhancement is likely due to increased skin hydration and temperature, which can alter the barrier properties of the stratum corneum.

Exposure time is another key determinant of absorption. In one study, reducing the exposure time of a 2.4% this compound solution from 24 hours to just 5, 15, or 60 minutes resulted in a 90% decrease in the drug's flux across the skin. nih.gov However, it was noted that combining these shorter exposure times with occlusion could restore the total delivery to levels comparable to a 24-hour, non-occluded application. nih.gov These findings underscore the interplay between different formulation and application factors in modulating dermal absorption.

Table 1: Factors Influencing In Vitro Dermal Delivery of this compound

| Factor | Observation | Impact on Delivery | Citation |

|---|---|---|---|

| Anatomical Site | Comparison of palmar/plantar vs. axillary/abdominal skin | Up to 40-fold lower delivery through palmar and plantar skin | nih.gov |

| Occlusion | Application site covered with parafilm or saran wrap | Up to 10-fold increase in delivery | nih.gov |

| Exposure Time | Reduction from 24 hours to 5-60 minutes | 90% decrease in flux | nih.gov |

| Exposure & Occlusion | Short exposure (5-60 min) combined with occlusion | Delivery restored to levels of 24-hour non-occluded exposure | nih.gov |

Distribution Profile Characterization in Preclinical Species

Tissue Distribution and Compartmental Modeling

Following absorption, glycopyrronium distributes into various tissues. Preclinical data from animal models have been used to develop compartmental models to describe its pharmacokinetic profile. For inhaled glycopyrronium, the apparent volume of distribution in the terminal phase (Vz/F) was reported to be 7,310 L, a value that reflects the slow elimination following inhalation. europa.eu After intravenous administration, the steady-state volume of distribution (Vss) was 83 liters, and the volume of distribution in the terminal phase (Vz) was 376 liters. europa.eueuropa.eu

Pharmacokinetic modeling of inhaled glycopyrronium has been described using a model with three parallel pulmonary absorption processes, each with a different absorption rate constant. nih.gov More complex translational models have also been developed using data from rats and dogs to predict human pharmacokinetics. nih.govresearchgate.net These models, which can include features like a deep lung compartment, are designed to capture the key aspects of pulmonary and systemic pharmacokinetics to allow for translation across species. nih.gov In rats, a semi-mechanistic model was developed to describe local tissue concentrations in the trachea, upper bronchial tree, and alveolar region. uni-hamburg.de

Impact of Quaternary Ammonium (B1175870) Structure on Tissue Penetration

Glycopyrronium is a quaternary ammonium compound. dovepress.com This chemical structure, which carries a permanent positive charge, significantly restricts its ability to cross lipid membranes. researchgate.net Consequently, its penetration into certain tissues, most notably across the blood-brain barrier, is limited. researchgate.net This property reduces the potential for central nervous system effects compared to tertiary amine anticholinergics like atropine (B194438). researchgate.net The plasma protein binding of glycopyrronium in humans is moderate, reported to be between 38% and 41%. europa.eutga.gov.au

Metabolic Pathways and Metabolite Identification

In vitro metabolism studies have demonstrated that the metabolic pathways for glycopyrronium are consistent between animals (mouse, rat, rabbit, dog) and humans, with no unique human metabolites identified. europa.euservice.gov.uk The biotransformation of glycopyrronium occurs primarily through two main pathways: hydrolysis and oxidation. europa.eutga.gov.aumedsafe.govt.nz

The primary metabolic routes are:

Hydrolysis: The ester linkage in the glycopyrronium molecule can be hydrolyzed, resulting in the formation of a carboxylic acid derivative known as metabolite M9 (2-cyclopentyl-2-hydroxy-2-phenylacetic acid). europa.eutga.gov.auservice.gov.uk This reaction is believed to be catalyzed by members of the cholinesterase family. europa.eutga.gov.aumedsafe.govt.nz M9 is considered a major circulating metabolite, particularly after oral administration, where it is formed by pre-systemic hydrolysis or first-pass metabolism of the swallowed drug fraction. europa.eutga.gov.au

Oxidation: Glycopyrronium undergoes hydroxylation on the cyclopentyl and phenyl rings, leading to a variety of mono- and bis-hydroxylated metabolites. europa.eutga.gov.au Subsequent dehydrogenation on the cyclopentyl ring can also occur. fda.gov In vitro investigations have shown that multiple cytochrome P450 (CYP) isoenzymes, including CYP2D6 with minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4, contribute to this oxidative biotransformation. tga.gov.aufda.govdrugbank.com

Role of Cytochrome P450 Enzymes in Glycopyrronium Metabolism

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a crucial role in the Phase I metabolism of many drugs. nih.gov In vitro studies have revealed that multiple CYP isoenzymes are involved in the oxidative biotransformation of glycopyrronium. europa.euhres.ca Specifically, CYP2D6 appears to be the main enzyme responsible for its metabolism, with minor contributions from CYP1A2, CYP2B6, CYP2C9, CYP2C18, CYP2C19, and CYP3A4. drugbank.comnih.gov

Despite the involvement of these enzymes, metabolism is considered a secondary route for the elimination of systemically available glycopyrronium. tga.gov.au Inhibition or induction of these CYP enzymes is therefore considered unlikely to cause a clinically significant change in systemic exposure to the drug. europa.eutga.gov.au In vitro studies have also shown that glycopyrronium bromide does not have a significant capacity to inhibit or induce major CYP isoforms at clinically relevant concentrations. tga.gov.au

The hydrolysis of glycopyrronium to its M9 metabolite is likely catalyzed by enzymes from the cholinesterase family. hres.ca

Characterization of Active and Inactive Metabolites (e.g., M9)

The biotransformation of glycopyrronium results in the formation of several metabolites. The most notable of these is a carboxylic acid derivative, designated M9, which is formed through direct hydrolysis. europa.euhres.catga.gov.au This M9 metabolite is considered to be pharmacologically inactive. service.gov.uk In addition to M9, various mono- and bis-hydroxylated metabolites are formed through oxidative pathways. europa.euhres.catga.gov.au

Following intravenous administration, the systemic exposure to M9 is minimal, accounting for about 4% of the parent drug's maximum concentration (Cmax) and area under the curve (AUC). tga.gov.au However, after inhalation, the systemic exposure to M9 can be of a similar magnitude to the parent drug. service.gov.uktga.gov.au It is believed that M9 is primarily formed from the portion of the inhaled dose that is swallowed, undergoing pre-systemic hydrolysis and/or first-pass metabolism. tga.gov.au This is supported by the finding that only very small amounts of M9 are found in the urine after both intravenous and inhalation administration (≤ 0.5% of the dose). tga.gov.au

Glucuronide and/or sulfate (B86663) conjugates of glycopyrronium have also been identified in human urine after repeated inhalation, constituting about 3% of the dose. europa.eutga.gov.au

Excretion Pathways and Mass Balance Studies in Animal Models

Mass balance studies in animals, using radiolabeled glycopyrronium bromide, have been conducted to understand its excretion pathways. Following intravenous administration, elimination is nearly complete, with approximately 85% of the dose excreted in the urine and about 5% in the bile. europa.eutga.gov.au The majority of the excreted substance is the unchanged parent drug. nih.govfda.gov This indicates that renal excretion is the primary route of elimination for systemically available glycopyrronium. hres.caeuropa.eu

In rats that received the drug orally, the primary route of excretion was through the feces, accounting for about 95% of the dose. fda.gov In lactating rats, glycopyrronium bromide and its metabolites were found to be excreted into the milk, with concentrations up to 10 times higher than in the blood of the mother. europa.eugeneesmiddeleninformatiebank.nl

The non-renal clearance of glycopyrronium, which accounts for about 30-40% of total clearance, is attributed to a combination of biliary clearance and metabolism. hres.ca

Comparative Preclinical Pharmacokinetic Profiles Across Species

Preclinical pharmacokinetic studies of glycopyrronium have been conducted in several animal species, including mice, rats, rabbits, dogs, and minipigs, revealing some species-specific differences. service.gov.uk

In vitro studies of hepatocyte metabolism showed quantitative, but not qualitative, differences between species. service.gov.uk Glycopyrronium was metabolized more extensively in the liver microsomes of mice, rats, and minipigs compared to human liver microsomes. service.gov.uk

The volume of distribution and plasma clearance of glycopyrronium have been shown to vary across species. For example, in male Göttingen minipigs, glycopyrronium administered intravenously exhibited high plasma clearance and a large apparent volume of distribution. In rabbits, intravenous administration resulted in fast clearance and a relatively large volume of distribution.

The plasma protein binding of glycopyrronium also shows some species variation. In humans, the in vitro plasma protein binding is between 38% and 41%. hres.catga.gov.au Rabbits tend to have higher protein binding levels compared to other studied species. The blood-to-plasma concentration ratios, however, were found to be comparable across species, ranging from 0.48 to 0.67. service.gov.uk

Interactive Data Table: Comparative In Vitro Metabolism of Glycopyrronium

| Species | System | Metabolism Rate | Finding |

|---|---|---|---|

| Human | Liver Microsomes | Poor | Only 20% metabolized in 150 minutes. service.gov.uk |

| Mouse | Liver Microsomes | Readily Metabolized | Clearance value of 121 µL/min/mg protein. service.gov.uk |

| Rat | Liver Microsomes | Readily Metabolized | Clearance value of 593 µL/min/mg protein. service.gov.uk |

| Minipig | Liver Microsomes | Readily Metabolized | Clearance value of 346 µL/min/mg protein. service.gov.uk |

Preclinical Pharmacodynamics and Biological Activity Research

In Vitro Functional Assays for Anticholinergic Activity

In vitro studies have been fundamental in elucidating the anticholinergic properties of the glycopyrronium (B1196793) moiety, demonstrating its potent inhibitory effects on muscle contraction and glandular secretion at the cellular and tissue level.

The anticholinergic activity of glycopyrrolate (B1671915) has been characterized in isolated airway tissues. In studies using guinea-pig trachea, glycopyrrolate demonstrated a concentration-dependent inhibition of contractions induced by electrical field stimulation (EFS). nih.gov It was found to be more potent than ipratropium (B1672105) bromide, another muscarinic antagonist, in this model. nih.gov The onset of action for glycopyrrolate was similar to that of ipratropium bromide in both guinea-pig trachea and human airway smooth muscle (HASM). nih.gov However, kinetic studies revealed that glycopyrrolate dissociates slowly from muscarinic receptors in HASM, which may account for its long duration of action. nih.gov After washout from the tissue bath, the inhibitory effect of glycopyrrolate on neural responses in human tissues was significantly more prolonged compared to ipratropium bromide. nih.gov

Table 1: Potency of Glycopyrrolate in Inhibiting Electrically Stimulated Contractions in Guinea-Pig Trachea

| Compound | IC₅₀ (nM) |

|---|---|

| Glycopyrrolate | 0.15 |

| Ipratropium Bromide | 0.58 |

Data sourced from studies on electrically stimulated (40 V, 0.5 ms, 4 Hz) guinea-pig trachea. nih.gov

Glycopyrronium functions as a competitive inhibitor of muscarinic acetylcholine (B1216132) receptors (mAChRs), which are crucial for glandular secretions. mpa.senih.gov It demonstrates a high binding affinity for all five muscarinic receptor subtypes (M1-M5). researchgate.netmpa.se The M3 receptor subtype, in particular, is predominantly responsible for mediating secretions from sweat and salivary glands, as well as gastric acid. drugbank.com The M1 receptor also plays a partial role in salivary and gastric acid secretion. drugbank.com

By blocking these receptors, glycopyrronium prevents their activation by acetylcholine, thereby inhibiting downstream signaling pathways that lead to secretion. researchgate.net This mechanism is the basis for its effect in reducing sweat production in sweat glands and secretions in other exocrine glands. drugs.comnih.gov An in vitro study was conducted to compare the binding properties of glycopyrronium tosylate and glycopyrronium bromide to muscarinic M3 receptors using a specialized cell line. fda.gov The results showed that the dose-response curves were similar, with calculated IC50 values of 0.102 nM for this compound and 0.108 nM for glycopyrronium bromide, indicating their equivalent binding affinities. fda.gov

Electrically Stimulated Contraction Inhibition in Isolated Tissues (e.g., Guinea-Pig Trachea, Human Airway Smooth Muscle)

In Vivo Pharmacodynamic Studies in Animal Models

In vivo research in various animal models has further confirmed the pharmacodynamic effects of glycopyrronium, providing insights into its systemic actions on glandular secretions and the autonomic nervous system.

Glycopyrrolate has been shown to effectively reduce a variety of glandular secretions in animal models. Its anticholinergic action inhibits salivary, tracheobronchial, and pharyngeal secretions. researchgate.netnih.gov In a study involving buffalo calves, administration of glycopyrrolate resulted in visibly dry muzzles and nostrils, indicative of its antisialagogue effect. researchgate.net The compound also inhibits gastric acid secretion and reduces the rate of perspiration by acting on sweat glands. drugs.comdrugbank.comfda.gov The reduction in salivary flow is directly proportional to the dose administered. researchgate.net

Glycopyrronium's antagonism of muscarinic receptors impacts the autonomic nervous system, particularly the parasympathetic division. In safety pharmacology studies with beagle dogs, intravenous administration of glycopyrrolate led to transient effects on heart rate and blood pressure. service.gov.uk Inhaled administration in dogs also caused a temporary increase in heart rate. service.gov.uk Furthermore, repeat-dose toxicity studies in dogs identified tachycardia as a frequent finding at higher doses. mpa.seservice.gov.uk

A comparative study in dogs under ketamine-xylazine anesthesia found that glycopyrrolate, which blocks peripheral muscarinic receptors, produces only mild tachycardia. e-jvc.org Due to its quaternary amine structure, glycopyrronium does not readily cross the blood-brain barrier, limiting its effects on the central nervous system. service.gov.uke-jvc.org Safety pharmacology studies have shown no treatment-related effects on the central nervous system, with the exception of slight and transient pupil dilation. researchgate.netservice.gov.uk

Dose-response relationships for glycopyrronium have been characterized in preclinical animal models. In a 39-week study in minipigs, no adverse toxicities were observed even with daily dermal exposures up to 44mg/kg. mpa.se However, studies in rats involving dermal application of a 20% glycopyrrolate solution induced significant local irritation. mpa.se In the same species, reduced mean body weight was noted in male rats treated with solutions of 6% or greater. mpa.se The effect of glycopyrrolate on reducing salivation has been shown to be directly proportional to the dose. researchgate.net

Impact on Autonomic Nervous System Function in Preclinical Species

Investigation of Off-Target Pharmacological Interactions in Preclinical Systems

Glycopyrronium is a quaternary ammonium (B1175870) compound, and its chemical structure inherently limits its ability to cross the blood-brain barrier. researchgate.netnih.gov This characteristic minimizes central nervous system (CNS) side effects. researchgate.netnih.gov Preclinical investigations have focused on its peripheral activity and potential for interactions away from its primary target, the muscarinic receptors.

While dedicated nonclinical safety pharmacology studies were not conducted specifically for this compound monohydrate, the broader pharmacological profile of glycopyrrolate has been characterized. fda.gov The secondary pharmacology of glycopyrronium involves the inhibition of various bodily functions regulated by muscarinic receptors, including intestinal motility, gastric secretion, lacrimation, and salivation. fda.gov

In preclinical assessments, general toxicology studies involving the topical application of this compound to minipigs revealed no effects on electrocardiogram (ECG) parameters. fda.govfda.gov However, safety studies on other formulations of glycopyrronium, such as the bromide salt for inhalation, have provided further insights. In beagle dogs, transient effects on heart rate, blood pressure, and the QT-interval were observed. mpa.se Conversely, studies in rats using an inhaled formulation did not show any treatment-related effects on the respiratory system. mpa.se

To assess broader off-target activity, the metabolite of glycopyrronium, M9, was screened against a panel of 65 targets, including G-protein coupled receptors, transporters, ion channels, and enzymes, to evaluate its potential for unintended pharmacological interactions. service.gov.uk

Table 1: Summary of Preclinical Off-Target and Safety Pharmacology Findings

| System/Assay | Animal Model/System | Key Findings | Citation |

| Central Nervous System | General (Quaternary Amine Structure) | Minimal penetration of the blood-brain barrier. | researchgate.netnih.gov |

| Cardiovascular System | Minipig (Topical GT) | No effects on ECG observed in general toxicology studies. | fda.govfda.gov |

| Cardiovascular System | Beagle Dog (Inhaled GPB) | Transient effects on heart rate, blood pressure, and QT-interval. | mpa.se |

| Respiratory System | Rat (Inhaled GPB) | No treatment-related effects observed. | mpa.se |

| Broad Receptor Screening | In Vitro (Metabolite M9) | Screened against a panel of 65 receptors, transporters, ion channels, and enzymes. | service.gov.uk |

| GT: this compound; GPB: Glycopyrronium Bromide |

Mechanistic Insights into Preclinical Efficacy in Disease Models

The preclinical efficacy of glycopyrronium is rooted in its function as a competitive antagonist of muscarinic acetylcholine receptors. researchgate.net It demonstrates a high binding affinity for all five muscarinic receptor subtypes (M1-M5), with a particular potency at the M1 and M3 subtypes. researchgate.net This mechanism is central to its therapeutic effects in models of hyperhidrosis, sialorrhea, and respiratory conditions. researchgate.net

Hyperhidrosis Models

The primary mechanism for treating hyperhidrosis is the local inhibition of sweat production. skintherapyletter.com Glycopyrronium competitively blocks the action of acetylcholine on muscarinic receptors located on eccrine sweat glands. medscape.comdrugs.com By preventing the stimulation of these postganglionic cholinergic nerves, the secretion of sweat is reduced. fda.govdrugs.com

Preclinical studies using animal models have supported this mechanism.

Minipig Model : In a study where various concentrations of this compound were applied topically to minipigs daily, no significant systemic effects were observed, indicating a localized pharmacological action. service.gov.uk

In Vitro Human Skin Model : Research using human skin in diffusion cells provided insights into the variables affecting topical delivery. The study demonstrated that this compound penetration was significantly influenced by the anatomical site, occlusion, and exposure duration. Delivery through the thicker skin of the palms and soles was up to 40 times lower than through axillary or abdominal skin, highlighting the importance of the application site for efficacy. nih.gov Occlusion was found to increase the delivery by up to 10-fold. nih.gov

Sialorrhea Models

Glycopyrronium's efficacy in reducing sialorrhea (excessive drooling) stems from its anticholinergic effects on salivary glands. researchgate.netnih.gov This is particularly relevant in preclinical models representing neurologic conditions associated with drooling. fda.govnih.gov The mechanism involves the blockade of M1 and M3 muscarinic receptors in the salivary glands, which are responsible for stimulating saliva production. researchgate.net By inhibiting these receptors, glycopyrronium effectively reduces the rate of salivation. researchgate.net

Respiratory Models

In preclinical respiratory models, glycopyrronium has been shown to reduce secretions in the upper and lower airways. researchgate.net Its use as an antisialagogue in surgical settings is based on its ability to decrease pharyngeal, tracheal, and bronchial secretions. researchgate.netacademicmed.org Studies in anesthetized rats demonstrated that while glycopyrrolate effectively prevented bradycardia, it did not negatively influence the respiration rate. service.gov.uk This supports its role in maintaining respiratory stability while reducing secretions. service.gov.uk

Table 2: Preclinical Efficacy and Mechanistic Data for this compound

| Disease Model | Preclinical System | Mechanism of Action | Key Findings | Citation |

| Hyperhidrosis | Minipig (Topical) | Inhibition of acetylcholine on sweat gland muscarinic receptors. | Localized pharmacological effect with no apparent systemic effects. | service.gov.uk |

| Hyperhidrosis | In Vitro Human Skin | Inhibition of acetylcholine on sweat gland muscarinic receptors. | Skin thickness, occlusion, and exposure time significantly impact drug delivery. Axillary skin shows higher permeability than palmar/plantar skin. | nih.gov |

| Sialorrhea | General (Antisialagogue Effect) | Blockade of M1 and M3 muscarinic receptors in salivary glands. | Reduces the rate of salivation by preventing receptor stimulation. | researchgate.net |

| Respiratory | Anesthetized Rat | Reduction of airway secretions via muscarinic antagonism. | Reduces pharyngeal, tracheal, and bronchial secretions; does not negatively impact respiration rate in this model. | researchgate.netservice.gov.uk |

Analytical Methodologies and Quality Assurance Research

Development and Validation of Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are the cornerstone of quantitative analysis for glycopyrronium (B1196793) tosylate, providing the high levels of sensitivity and specificity required for pharmaceutical quality control. These methods are meticulously developed and validated according to guidelines from the International Council for Harmonisation (ICH) to ensure they are fit for purpose. nih.govajpaonline.com

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is widely used for the estimation of glycopyrronium in bulk drug and pharmaceutical dosage forms. researchgate.net These methods are valued for their accuracy, precision, and robustness.

Researchers have developed various RP-HPLC methods for the quantification of glycopyrrolate (B1671915) (the active cation in glycopyrronium tosylate). One such method utilized a μ Bondapak C-18 column with a mobile phase composed of a sodium sulphate buffer, 1N sulfuric acid, acetonitrile (B52724), and methanol, with UV detection at 222 nm. researchgate.net This method demonstrated linearity in the concentration range of 20-80 μg/mL and achieved a high percentage recovery, indicating its accuracy. researchgate.net Another validated method for simultaneous estimation of glycopyrrolate and formoterol (B127741) employed a Phenomenex Luna C18 column with an isocratic mobile phase of acetonitrile and phosphate (B84403) buffer (pH 4.6). ijrpr.com Detection was performed at 245 nm, with glycopyrrolate showing a retention time of 2.102 minutes and linearity in the 10-50 µg/mL range. ijrpr.com

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC that uses smaller particle size columns for faster and more efficient separations, has also been applied. A stability-indicating UPLC method was developed for glycopyrrolate and neostigmine (B1678181) using a Symmetry-C18 column and a mobile phase of acetonitrile and 1% orthophosphoric acid buffer. rjptonline.org This method proved to be linear, accurate, and precise for the quantification of glycopyrrolate. rjptonline.org

| Technique | Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection (Wavelength) | Retention Time (Glycopyrrolate) | Reference |

|---|---|---|---|---|---|---|

| RP-HPLC | μ Bondapak C-18 (300x3.9mm; 10μm) | Sodium sulphate buffer, 1N Sulfuric acid, Acetonitrile, Methanol (1230:6:470:300 v/v/v/v) | 2.3 ml/min | UV at 222 nm | 4.2 minutes | researchgate.net |

| RP-HPLC | Phenomenex Luna C18 (4.6x250mm, 5µm) | Acetonitrile: Phosphate Buffer (pH-4.6) (45:55 v/v) | 1.0 mL/min | UV at 245 nm | 2.102 minutes | ijrpr.com |

| RP-UPLC | Symmetry-C18 (150mm X 4.6mm, 3.5µm) | Acetonitrile: 1% Orthophosphoric acid buffer (70:30 v/v) | 1.0 ml/min | PDA at 255 nm | Not Specified | rjptonline.org |

For applications requiring ultra-high sensitivity, such as the analysis of glycopyrronium in biological matrices like human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. d-nb.infonih.gov These bioanalytical methods are crucial for pharmacokinetic studies. d-nb.info Two validated LC-MS/MS methods were used to determine plasma glycopyrronium concentrations during clinical development of a topical formulation. fda.gov

One specific and sensitive LC-MS/MS method was developed for the quantitative determination of glycopyrrolate in human plasma over a concentration range of 4.00-2000 pg/mL. nih.gov The method involved solid-phase extraction (SPE) followed by analysis on an Agilent Pursuit 5PFP column. nih.gov Mass spectrometric detection was performed in positive ion mode, monitoring the mass transition (m/z) of 318.3 → 116.1 for glycopyrrolate and 321.3 → 119.1 for its deuterated internal standard (d3-glycopyrrolate). nih.gov This method demonstrated excellent linearity, precision, and accuracy. nih.gov

Another ultrasensitive LC-MS/MS method was developed to quantify plasma glycopyrrolate concentrations as low as 0.500 pg/mL (500 fg/mL). nih.gov This method also utilized solid-phase extraction and monitored the same mass transitions for glycopyrrolate and its internal standard, glycopyrrolate-d3. nih.gov The development of such highly sensitive assays is essential for characterizing the pharmacokinetics of low-dose formulations. nih.gov

| Extraction Method | LC Column | Mobile Phase | Detection Mode | Mass Transition (m/z) | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Agilent Pursuit 5PFP | Isocratic: 50:50 (A:B) where A=10mM ammonium (B1175870) acetate (B1210297) in 1% formic acid; B=methanol | Positive ESI | 318.3 → 116.1 | 4.00 pg/mL | nih.gov |

| Solid-Phase Extraction (SPE) | Reversed-phase column | Not Specified | Positive ESI | 318.3 → 116.1 | 0.500 pg/mL | nih.gov |

| Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 0.02 ng/mL (20 pg/mL) | d-nb.info |

High-Performance Liquid Chromatography (HPLC) Methods

Spectroscopic and Spectrometric Characterization Techniques

The definitive identification and structural confirmation of this compound rely on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's chemical structure, functional groups, and elemental composition. The chemical structure of this compound monohydrate has been elucidated and its physicochemical properties characterized using these methods. fda.gov

Key characterization data includes:

Elemental Analysis : For the monohydrate form (C₂₆H₃₇NO₇S), the calculated elemental composition is approximately C, 61.51%; H, 7.35%; N, 2.76%; and S, 6.32%. Experimental results have shown close agreement with these values. google.comgoogle.com

Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) confirms the molecular weights of the constituent ions. The positive mode detects the glycopyrronium cation (m/z 318), while the negative mode detects the tosylate anion (m/z 171). google.comgoogle.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides a detailed map of the proton environments within the molecule, confirming the presence of the cyclopentyl and phenyl groups, the pyrrolidinium (B1226570) ring, and the tosylate counterion. google.comgoogle.com

Infrared (IR) Spectroscopy : IR spectra show characteristic absorption bands corresponding to the molecule's functional groups, such as O-H stretching (hydroxyl group), C=O stretching (ester), S=O stretching (sulfonate), and aromatic C-H bonds. google.comgoogle.com

X-ray Powder Diffraction (XRPD) : XRPD is used to characterize the crystalline forms of glycopyrrolate salts. For instance, Form D glycopyrrolate tosylate is characterized by specific peaks at diffraction angles (2θ), such as at approximately 6.9, 10.3, and 12.6° 2θ. google.comgoogle.com

Impurity Profiling and Degradation Product Identification

A critical aspect of quality assurance is the identification and control of impurities and degradation products. Impurity profiling ensures that the drug substance meets the stringent purity requirements set by regulatory bodies.

Forced degradation, or stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing to predict its degradation pathways. cosmosscholars.com These studies are mandated by ICH guidelines and are crucial for developing stability-indicating analytical methods. cosmosscholars.com The goal is typically to achieve 5-20% degradation of the drug substance. researchgate.net

For glycopyrrolate, forced degradation studies have been performed under various stress conditions, including:

Acidic and Basic Hydrolysis : The compound is exposed to acids (e.g., 1N HCl) and bases (e.g., 1N NaOH) to assess its susceptibility to hydrolysis. cosmosscholars.com Glycopyrronium bromide has been shown to yield two transformation products under these conditions. researchgate.net

Oxidative Degradation : Exposure to an oxidizing agent, such as hydrogen peroxide, is used to test for oxidative lability. cosmosscholars.com

Thermal Degradation : The solid drug substance is exposed to high temperatures (e.g., 105°C for 6 hours) to evaluate its thermal stability. cosmosscholars.com

Photolytic Degradation : The drug is exposed to light to determine its photosensitivity. rjptonline.org

One study on a combination product found that glycopyrrolate degraded by 3.5% under acidic conditions, 3.1% under alkaline conditions, 1.19% under peroxide stress, 0.35% under thermal stress, and 0.34% under photolytic stress. rjptonline.org

Following forced degradation, analytical techniques are used to separate and identify the resulting products. The primary degradation product of glycopyrrolate is believed to be cyclopentylmandelic acid, which is also a starting material in its synthesis. google.comgoogle.com

The impurity profile for this compound is consistent with that of the well-established glycopyrrolate bromide salt. google.comgoogle.com Known impurities that are monitored include:

Impurity A : 5-nitroisophthalic acid, which is believed to originate from the chiral resolution step of an intermediate. google.comgoogle.com

Impurity B : The glycopyrrolate base intermediate. google.comgoogle.com

Impurity C : Cyclopentylmandelic acid. google.comgoogle.com

Methyl Tosylate : A potential impurity from the final quaternization step in the synthesis of this compound. It is considered unstable in aqueous media and is effectively removed during crystallization. google.comjustia.com

Regulatory specifications set strict limits for total impurities, often requiring them to be below 0.15%. google.comjustia.com

Forced Degradation Studies and Stress Testing

Stability-Indicating Methods and Shelf-Life Prediction in Research Formulations

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. nih.gov Crucially, it must also be able to resolve the API from its potential degradation products, ensuring that the measurement of the API is not affected by their presence. rjptonline.org The development of such methods is essential for assessing the stability of a drug substance and its formulations, which is a key component in determining the shelf-life. nih.gov

The development of a SIAM for this compound involves subjecting the compound to forced degradation under various stress conditions as stipulated by ICH guidelines, including acidic, basic, oxidative, thermal, and photolytic stress. nih.govrjptonline.org This process intentionally degrades the drug to produce the likely degradation products that could form during storage. sps.nhs.uk Analytical techniques, primarily RP-HPLC and UPLC, are then developed and optimized to separate the intact drug from all these degradation products. nih.govrjptonline.org The ability to achieve this separation is a primary indicator of the method's specificity and stability-indicating power. jpionline.org

For example, in one study, a stability-indicating RP-UPLC method was developed for glycopyrrolate where forced degradation was carried out using acid, alkali, peroxide, heat, and UV light. rjptonline.org The method was able to effectively separate the glycopyrrolate peak from the peaks of the degradation products, confirming its stability-indicating nature. rjptonline.org Another study on an oral glycopyrrolate solution also used a stability-indicating HPLC-UV method to assess the compound's stability under thermal stress. nih.gov

The data gathered from these stability studies are fundamental for predicting the shelf-life of research formulations. Formulations are stored under both long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) stability conditions for a predetermined period. google.com Samples are pulled at various time points and analyzed using the validated stability-indicating method. The rate of degradation can be modeled using this data to predict the time at which the concentration of this compound would fall below a specified limit (e.g., 90% of the initial concentration). google.com

Research on a topical formulation containing 2% and 4% glycopyrrolate demonstrated acceptable drug stability over a one-year period at 25°C and 30°C, and for six months at 40°C. google.com Similarly, a study on a compounded oral solution of glycopyrrolate found it to be stable for at least 210 days when stored at room temperature or at 4°C in either glass or PET containers. nih.gov These studies, which rely on stability-indicating methods, provide the empirical basis for establishing a reliable shelf-life for formulations containing glycopyrronium.

The table below details the conditions and outcomes of forced degradation studies performed during the development of stability-indicating methods for glycopyrrolate.

| Stress Condition | Details | Result | Source |

|---|---|---|---|

| Acid Degradation | Exposed to acid as per ICH guidelines | 3.5% degradation observed for Glycopyrrolate. | rjptonline.org |

| Alkali Degradation | Exposed to base as per ICH guidelines | 3.1% degradation observed for Glycopyrrolate. | rjptonline.org |

| Oxidative Degradation | Exposed to peroxide as per ICH guidelines | 1.188% degradation observed for Glycopyrrolate. | rjptonline.org |

| Thermal Degradation | Studied at elevated temperatures (e.g., 40°C, 50°C) | 0.349% degradation observed. Acceptable stability shown for up to 1 year in some formulations. | rjptonline.orggoogle.com |

| Photolytic Degradation | Exposed to UV light | 0.336% degradation observed. Drug found to be stable. | rjptonline.org |

| Long-Term Storage | Stored at room temperature and 4°C for 210 days | Formulation remained stable, maintaining quality according to pharmacopoeia standards. | nih.gov |

Advanced Pharmaceutical Formulation Science and Delivery Systems Research

Novel Topical Formulation Development and Optimization

The development of novel topical formulations for glycopyrronium (B1196793) tosylate has been a key area of research, aimed at enhancing its therapeutic efficacy for conditions such as primary axillary hyperhidrosis. skintherapyletter.com Glycopyrronium tosylate is a topical anticholinergic agent that functions by competitively inhibiting acetylcholine (B1216132) receptors in peripheral tissues, including sweat glands. skintherapyletter.com This blockade of acetylcholine receptors leads to a reduction in sweat production. skintherapyletter.com

Microemulsions, Nanoemulsions, and Liposomal Systems

Microemulsions and nanoemulsions are advanced drug delivery systems that have garnered significant interest in pharmaceutical formulation due to their unique properties. mdpi.comascendiacdmo.com These systems are dispersions of oil and water, stabilized by surfactants, with droplet sizes in the nanometer range. mdpi.comnih.gov

Nanoemulsions, which are kinetically stable systems, are particularly noted for their small droplet size (typically 20-500 nm), high surface area, and ability to enhance the bioavailability of encapsulated active substances. nih.gov They can be formulated using high-energy methods like high-pressure homogenization or low-energy methods such as phase inversion. researchgate.net The composition of nanoemulsions, including the choice of oils, surfactants, and co-surfactants, is critical to their stability and performance. mdpi.com For instance, phospholipids (B1166683) like lecithins are effective emulsifiers due to their amphiphilic nature. mdpi.com

Liposomes, another important class of nanocarriers, are self-assembled vesicles composed of one or more concentric lipid bilayers enclosing an aqueous core. frontiersin.org This structure allows for the encapsulation of both hydrophilic and lipophilic drugs. frontiersin.org Their composition, primarily based on phospholipids, makes them biocompatible and capable of promoting drug diffusion across biological membranes. frontiersin.org

The manufacturing of these systems can be challenging, but technologies like microfluidics have emerged to produce homogenous and precisely controlled nanoemulsions and liposomes. ascendiacdmo.com

Hydrogels and Polymeric Delivery Matrices

Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively researched for drug delivery and tissue engineering applications. nih.govmdpi.com Their ability to absorb large amounts of water while maintaining their structure makes them suitable for various biomedical uses. mdpi.com Both natural and synthetic polymers can be used to create hydrogels. nih.govmdpi.com

Synthetic hydrogels, based on polymers like polyethylene (B3416737) glycol and hyaluronic acid, offer advantages over animal-derived matrices, such as better control over properties and reduced risk of immunogenicity. nih.gov These hydrogels can be engineered to mimic the extracellular matrix (ECM) and provide structural support for cell growth and differentiation. nih.govnih.gov The mechanical properties of hydrogels, such as their elastic modulus, can be tailored to specific applications. mdpi.com For instance, some hydrogels are designed to be sensitive to environmental stimuli like pH or temperature, allowing for controlled drug release. researchgate.net

Evaluation of Excipient Compatibility and Stability

The compatibility and stability of active pharmaceutical ingredients (APIs) with excipients are critical for the development of safe and effective drug products. protheragen.ai Although considered inert, excipients can interact with the API, potentially leading to chemical degradation and affecting the drug's stability and efficacy. protheragen.ai

Compatibility studies are essential to identify any physical or chemical incompatibilities between the API and excipients. protheragen.ai Physical incompatibilities can manifest as changes in appearance, such as precipitation or phase separation. protheragen.ai Chemical incompatibilities may involve reactions like oxidation or hydrolysis, leading to the degradation of the API. protheragen.ai

For this compound, stability studies have been conducted on various formulations. For example, extemporaneously prepared oral suspensions of glycopyrrolate (B1671915) were found to be stable for at least 90 days when stored at room temperature in amber plastic bottles. nih.gov These studies typically involve assaying the drug concentration over time using methods like high-performance liquid chromatography and monitoring for any changes in physical characteristics such as color, odor, and pH. nih.gov

Transdermal Drug Delivery Research

Transdermal delivery of this compound offers a non-invasive method of administration. Research in this area has focused on strategies to enhance the penetration of the drug through the skin barrier and to understand its permeation characteristics across different skin types.

Penetration Enhancement Strategies and Mechanisms

One of the primary challenges in transdermal drug delivery is overcoming the barrier function of the stratum corneum. Various strategies have been investigated to enhance the penetration of glycopyrrolate. A patent for a transdermal delivery system for glycopyrrolate suggests the inclusion of skin penetration enhancers. google.com The proposed enhancers include fatty acids or their salts, fatty alcohols, fatty acid alkyl esters, and alkylpyrrolidones, among others. google.com

Another significant factor influencing drug delivery is occlusion, which involves covering the application site. Studies have shown that occlusion can increase the delivery of this compound up to 10-fold. jddonline.comnih.gov This enhancement is likely due to increased skin hydration and temperature, which can alter the permeability of the stratum corneum.

In Vitro Skin Permeation Studies Across Anatomical Regions

In vitro skin permeation studies are crucial for evaluating the transdermal delivery of drugs. These studies often utilize diffusion cells, such as the MedFlux-HT®, to measure the flux of the drug across excised human skin. jddonline.com

Research on a 2.4% this compound solution has revealed significant variations in permeation across different anatomical regions. jddonline.comnih.gov The delivery of this compound through palmar (palm of the hand) and plantar (sole of the foot) skin was found to be up to 40 times lower than through axillary (underarm) and abdominal skin. jddonline.comnih.gov This difference is attributed to the greater thickness of the stratum corneum in palmar and plantar regions.

The duration of application also plays a critical role. Reducing the exposure time from 24 hours to as little as 5, 15, or 60 minutes resulted in a 90% decrease in this compound flux. jddonline.comnih.gov However, the use of occlusion during these shorter exposure times was able to compensate for the reduced contact time, restoring drug delivery to levels comparable to a 24-hour non-occluded application. jddonline.comnih.gov

Table 1: In Vitro Skin Permeation of this compound

| Parameter | Finding | Citation |

| Anatomical Region | Delivery through palmar and plantar skin was up to 40-fold lower than axillary and abdominal skin. | jddonline.comnih.gov |

| Occlusion | Increased this compound delivery by up to 10-fold. | jddonline.comnih.gov |

| Exposure Time | Reducing exposure from 24 hours to 5, 15, or 60 minutes decreased flux by 90%. | jddonline.comnih.gov |

| Occlusion and Short Exposure | Occlusion during short exposure times restored delivery to levels of 24-hour non-occluded exposure. | jddonline.comnih.gov |

Influence of Occlusion and Exposure Time on Dermal Flux

The delivery of this compound through the skin is significantly affected by both the duration of exposure and whether the application site is covered, a practice known as occlusion. nih.gov Research using in vitro human skin models has demonstrated that these factors can substantially alter the amount of the compound that permeates the skin, which is a critical consideration for topical formulation efficacy. nih.govjddonline.com

In vitro studies have shown that covering the skin with materials like parafilm or saran (B1199687) wrap after the application of a 2.4% this compound solution can increase its delivery through the skin by up to 10-fold. nih.govjddonline.com This enhancement is attributed to increased skin hydration caused by the occlusive covering.

Exposure time is another crucial variable. nih.gov When the exposure time of a this compound solution on the skin was reduced from a continuous 24-hour period to shorter durations such as 5, 15, or 60 minutes followed by washing, the resulting drug flux decreased by as much as 90%. jddonline.comresearchgate.net However, the research also revealed an interesting interplay between occlusion and short exposure times. nih.govresearchgate.net When occlusion was applied during these brief exposure periods, the delivery of this compound was restored to levels comparable to those seen in non-occluded, 24-hour exposure tests. jddonline.com

Table 1: Effect of Occlusion and Exposure Time on this compound (GT) Dermal Delivery

| Condition | Description | Observed Effect on Dermal Delivery | Citation |

|---|---|---|---|

| Standard Exposure (Non-Occluded) | GT solution applied for 24 hours without covering. | Baseline delivery level. | nih.govjddonline.com |

| Occluded Exposure | GT solution applied and the site covered with parafilm or saran wrap. | Up to a 10-fold increase in delivery compared to non-occluded. | nih.govjddonline.com |

| Reduced Exposure (Non-Occluded) | GT solution applied for 5, 15, or 60 minutes, then washed off. | Flux decreased by 90% compared to 24-hour exposure. | jddonline.comresearchgate.net |

| Reduced Exposure (Occluded) | GT solution applied for 5, 15, or 60 minutes with occlusion during exposure. | Delivery restored to levels found in the 24-hour non-occluded control group. | nih.govjddonline.com |

Controlled-Release and Sustained-Release Systems Research

Research into advanced drug delivery systems for glycopyrronium includes the development of controlled-release and sustained-release formulations. google.com These systems are designed to release the active compound over a predetermined period, which can help maintain consistent therapeutic levels and improve patient outcomes by reducing the frequency of administration. google.comoakwoodlabs.com

Sustained-release technology involves the slow release of a drug to maintain its effect over a prolonged period. oakwoodlabs.com This is particularly useful for drugs that are otherwise metabolized and eliminated quickly. oakwoodlabs.com Controlled-release systems are more advanced, aiming to release the drug at a predictable, constant rate to achieve and maintain optimal drug concentration in the target tissue. oakwoodlabs.com

For topical applications of glycopyrronium, this research focuses on creating matrix systems within the formulation. nih.govspecac.com These systems often use polymers that, upon contact with skin moisture, swell to form a gel-like layer. nih.gov The drug is then slowly released from this matrix through processes of diffusion and erosion. nih.gov Hydrophilic matrix systems are commonly explored for oral controlled drug delivery and the principles are applicable to topical systems. nih.gov The goal is to create a formulation where the release kinetics can be precisely manipulated for therapeutic benefit. google.com